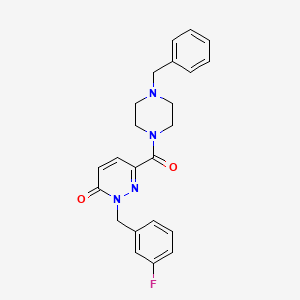

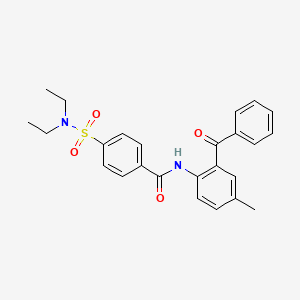

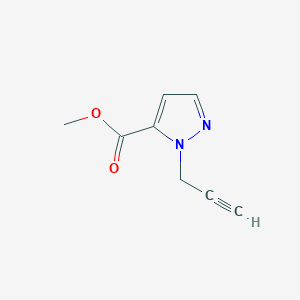

![molecular formula C18H21NO3 B2488699 Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2035004-96-5](/img/structure/B2488699.png)

Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate" involves intricate chemical reactions that yield structurally complex molecules. For instance, the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 4-benzylamino- and 4-arylaminopent-3-en-2-ones leads to the formation of diazaspirocyclic compounds, showcasing the intricate synthetic routes employed to access this class of spirocyclic structures (Silaichev et al., 2012).

Molecular Structure Analysis

The molecular structure of derivatives closely related to "Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate" has been elucidated through X-ray crystallography and other analytical techniques. These studies reveal the spirocyclic nature of the compounds, where the spiro linkage plays a crucial role in defining the three-dimensional conformation and, consequently, the chemical reactivity and physical properties of the molecules. For example, the structural analysis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates offers insight into the spatial arrangement of atoms within these molecules (Suter et al., 2000).

Chemical Reactions and Properties

"Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate" and its analogs participate in a variety of chemical reactions, reflecting their versatility as synthetic intermediates. The compound's reactivity is influenced by the presence of functional groups, such as the cinnamoyl moiety, which can undergo further transformations. The regioselective cycloaddition reactions, for example, demonstrate the compound's ability to engage in complex chemical processes, leading to the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Methyl 6-Cinnamoyl-6-Azaspiro[2.5]Octane-1-Carboxylate and its derivatives have been explored in various chemical synthesis processes. For instance, they have been used in the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons useful in peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000). Additionally, these compounds have been involved in regioselective cycloaddition reactions to form methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).

Pharmaceutical Research

In the realm of pharmaceutical research, derivatives of Methyl 6-Cinnamoyl-6-Azaspiro[2.5]Octane-1-Carboxylate have been synthesized and evaluated for potential therapeutic applications. For example, 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, synthesized from these compounds, were evaluated for their dopamine agonist activity (Brubaker & Colley, 1986).

Organic Chemistry and Material Science

These compounds have also been a focus in organic chemistry and material science for constructing multifunctional modules for drug discovery. Novel thia/oxa-azaspiro[3.4]octanes, designed as structurally diverse modules, have been synthesized from these compounds (Li, Rogers-Evans, & Carreira, 2013).

Wirkmechanismus

The mechanism of action for “Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate” is not specified in the search results. The mechanism of action would depend on the specific application of the compound, such as its use in drug synthesis.

Safety and Hazards

The safety information for “Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate hydrochloride” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Eigenschaften

IUPAC Name |

methyl 6-[(E)-3-phenylprop-2-enoyl]-6-azaspiro[2.5]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-22-17(21)15-13-18(15)9-11-19(12-10-18)16(20)8-7-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCWWLNBMQTPFQ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC12CCN(CC2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1CC12CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

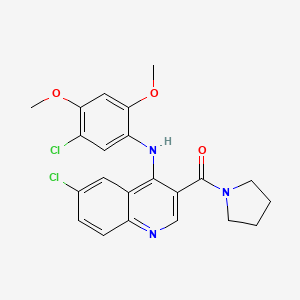

![2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2488627.png)

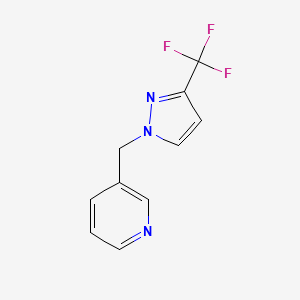

![4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2488630.png)

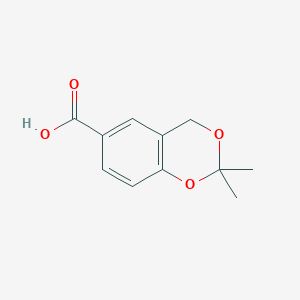

![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2488635.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2488637.png)